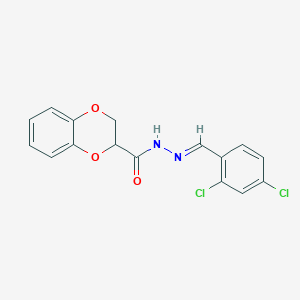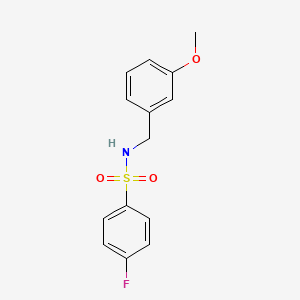
2-chloro-N-(2-methoxy-5-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-methoxy-5-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy.
Mécanisme D'action
2-chloro-N-(2-methoxy-5-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide inhibits the activity of NAE by binding to its active site, leading to the inhibition of neddylation, a process that involves the covalent attachment of the NEDD8 protein to target proteins. This leads to the accumulation of several proteins, including tumor suppressors and cell cycle regulators, resulting in cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
2-chloro-N-(2-methoxy-5-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to have potent antitumor activity in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer cells. 2-chloro-N-(2-methoxy-5-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has also been shown to inhibit tumor growth in several animal models of cancer, including xenograft models and patient-derived tumor models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-chloro-N-(2-methoxy-5-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide is its specificity for NAE, which reduces the likelihood of off-target effects. However, 2-chloro-N-(2-methoxy-5-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to have limited solubility, which can make it difficult to use in some experiments. Additionally, 2-chloro-N-(2-methoxy-5-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has a short half-life, which can make it difficult to maintain stable concentrations in vivo.
Orientations Futures
There are several future directions for the study of 2-chloro-N-(2-methoxy-5-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide. One area of interest is the development of more potent and selective NAE inhibitors. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 2-chloro-N-(2-methoxy-5-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide. Additionally, there is interest in studying the combination of 2-chloro-N-(2-methoxy-5-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide with other cancer therapies, such as chemotherapy and radiation therapy, to determine whether these combinations can enhance the antitumor activity of 2-chloro-N-(2-methoxy-5-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(2-methoxy-5-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide involves several steps, including the reaction of 2-chloro-5-nitrobenzoic acid with 2-methoxy-5-methylphenylamine, followed by the reduction of the resulting nitro compound and the reaction with pyrrolidine-1-sulfonyl chloride. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
2-chloro-N-(2-methoxy-5-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), which is involved in the regulation of the ubiquitin-proteasome system. This leads to the accumulation of several proteins, including tumor suppressors and cell cycle regulators, resulting in cell cycle arrest and apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-chloro-N-(2-methoxy-5-methylphenyl)-5-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-13-5-8-18(26-2)17(11-13)21-19(23)15-12-14(6-7-16(15)20)27(24,25)22-9-3-4-10-22/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCLEZWAAVMGOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-methoxy-5-methylphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(2-chlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5812431.png)
![3-methoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5812432.png)
![1-[(2-methoxyphenyl)acetyl]-4-phenylpiperazine](/img/structure/B5812448.png)
![4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5812451.png)
![N-(2-methoxy-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5812455.png)
![N'-(bicyclo[2.2.1]hept-2-ylmethylene)-1-naphthohydrazide](/img/structure/B5812463.png)
![methyl 2-{[3-(4-chlorophenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5812470.png)


![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5812509.png)

![6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole 3-oxide](/img/structure/B5812527.png)